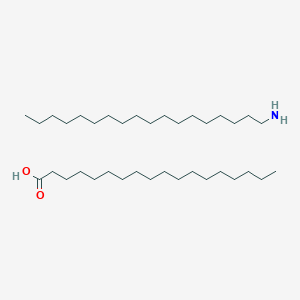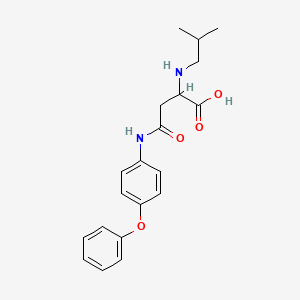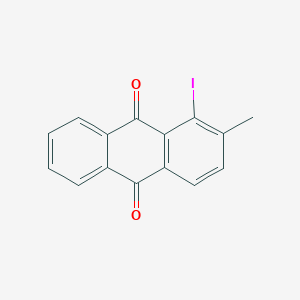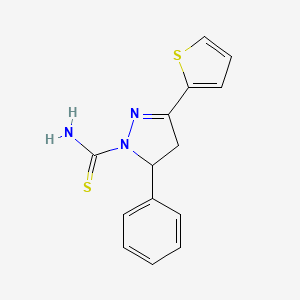
4-Oxocanyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxocanyl acetate is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.226 g/mol . It is a rare and unique chemical often used in early discovery research . The compound is characterized by its linear structure and is part of a collection of chemicals provided by Sigma-Aldrich .
Preparation Methods
The preparation of 4-Oxocanyl acetate involves synthetic routes that typically include the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates The reaction conditions can vary, but they often involve the use of different catalysts and solvents to yield the desired product
Chemical Reactions Analysis
4-Oxocanyl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols.
Scientific Research Applications
4-Oxocanyl acetate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and as a reagent in biochemical assays . Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Oxocanyl acetate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Oxocanyl acetate can be compared with other similar compounds such as 3-Oxocanyl acetate and 4-Oxocanyl formate . These compounds share similar structural features but may differ in their reactivity and applications. For example, 3-Oxocanyl acetate may have different reactivity in oxidation reactions compared to this compound. The uniqueness of this compound lies in its specific structure and the resulting chemical properties that make it suitable for particular research and industrial applications.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
oxocan-4-yl acetate |
InChI |
InChI=1S/C9H16O3/c1-8(10)12-9-4-2-3-6-11-7-5-9/h9H,2-7H2,1H3 |
InChI Key |
GXTYGLXWJYWGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)


![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)

![N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide](/img/structure/B11957963.png)
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)




![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)

